2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide

PI3Kα inhibition Kinase inhibitor Antitumor activity

Researchers needing a validated PI3Kα inhibitor scaffold often face batch-to-batch potency variability. This compound resolves that with a documented IC50 of 4.40 nM against PI3Kα and full analytical characterization. - 245-fold more potent than 5-bromo-2-chloro pyridine-3-sulfonamide analogs (IC50 1.08-2.69 μM). - Dual PI3Kα/BRD4 activity (BRD4 IC50 131 nM) enables pathway crosstalk studies. - 30-fold MAO-B selectivity over MAO-A reduces off-target confounding. Supplied at ≥98% purity for reproducible SAR campaigns.

Molecular Formula C11H10BrN3O2S
Molecular Weight 328.18
CAS No. 1340791-61-8
Cat. No. B2535618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide
CAS1340791-61-8
Molecular FormulaC11H10BrN3O2S
Molecular Weight328.18
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC2=C(C=CC=N2)S(=O)(=O)N
InChIInChI=1S/C11H10BrN3O2S/c12-8-3-1-4-9(7-8)15-11-10(18(13,16)17)5-2-6-14-11/h1-7H,(H,14,15)(H2,13,16,17)
InChIKeyBRGDLBSTJWUUAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide: Physicochemical and Structural Profile


2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide (CAS 1340791-61-8) is a synthetic arylaminopyridine sulfonamide with the molecular formula C₁₁H₁₀BrN₃O₂S and a molecular weight of 328.18 g/mol . The compound features a pyridine-3-sulfonamide core linked via an amino bridge to a 3-bromophenyl moiety, a substitution pattern that distinguishes it from isomeric 2- and 4-bromophenyl analogs in terms of electronic distribution and target binding geometry . Its computed LogP of approximately 2.16–2.24 indicates moderate lipophilicity suitable for cell permeability, while the sulfonamide group provides hydrogen-bond donor and acceptor capacity (4 H-bond acceptors, 2 H-bond donors) . The compound is commercially available at research-grade purity (typically 98%) from multiple vendors, with the 3-bromo substitution position conferring distinct biological target engagement profiles compared to para-substituted analogs .

Why Generic Pyridine-3-sulfonamide Substitution Fails


Within the pyridine-3-sulfonamide chemotype, seemingly minor structural modifications produce divergent target inhibition spectra that preclude generic interchangeability. The specific 3-bromophenylamino substitution in this compound confers a unique polypharmacology profile encompassing PI3Kα kinase inhibition (IC₅₀ = 4.40 nM), human MAO-B inhibition (IC₅₀ = 33 nM), and intestinal alkaline phosphatase inhibition (Kᵢ = 200 nM), while demonstrating negligible activity against MAO-A (IC₅₀ = 1,000 nM) and glycolate oxidase (IC₅₀ = 39,900 nM) [1][2]. By contrast, regioisomeric modification—such as moving the bromine from the meta (3-) to the para (4-) position—alters the dihedral angle between the phenyl and pyridine rings, fundamentally changing target binding geometry . Furthermore, published structure-activity relationship (SAR) studies on related pyridine-3-sulfonamides demonstrate that bromine substitution at the 3-position versus alternative halogens or hydrogen yields distinct inhibition constants against carbonic anhydrase isozymes, with Kᵢ values varying by over an order of magnitude across closely related analogs [3]. These quantitative divergences mandate that procurement decisions be driven by target-specific evidence rather than class-based assumptions.

Quantitative Evidence vs. Closest Analogs


PI3Kα Inhibition: 3-Bromo vs. 2-Chloro Substituted Analogs

The 3-bromophenylamino-substituted pyridine-3-sulfonamide scaffold demonstrates potent PI3Kα inhibition with an IC₅₀ of 4.40 nM [1]. In direct structural comparison, a related pyridine-3-sulfonamide series bearing 5-bromo-2-chloro substitution on the pyridine ring (rather than the phenyl ring) and an N-(1-phenylethyl) moiety exhibits substantially weaker PI3Kα inhibition, with R- and S-enantiomers displaying IC₅₀ values of 1.08 μM and 2.69 μM, respectively [2]. The approximately 245-fold potency differential (1,080 nM vs. 4.40 nM) underscores that the 3-bromophenylamino motif, rather than bromine substitution elsewhere on the scaffold, is critical for high-affinity PI3Kα engagement.

PI3Kα inhibition Kinase inhibitor Antitumor activity Stereochemistry

MAO-B vs. MAO-A Isoform Selectivity

2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide exhibits pronounced selectivity for human monoamine oxidase B (MAO-B) over MAO-A, with IC₅₀ values of 33 nM and 1,000 nM, respectively, yielding a selectivity ratio of approximately 30-fold [1]. This isoform preference is quantitatively distinct from many unsubstituted or differently substituted pyridine-3-sulfonamide analogs, which frequently display broader, less discriminating MAO inhibition profiles. The 30-fold selectivity window is a defined, measurable parameter that enables researchers to prioritize this compound for MAO-B-specific mechanistic studies without confounding MAO-A-mediated effects.

MAO-B inhibition Neurodegeneration Isoform selectivity Monoamine oxidase

Intestinal Alkaline Phosphatase Affinity and Selectivity

The compound demonstrates measurable inhibition of bovine intestinal alkaline phosphatase with a Kᵢ of 200 nM, while showing substantially weaker activity against rat ecto-5'-nucleotidase (CD73) with an IC₅₀ of 40,100 nM [1]. This >200-fold difference in target engagement across two nucleotide-metabolizing enzymes establishes a defined selectivity fingerprint. In comparison, the 4-bromophenyl regioisomer (CAS 1340852-12-1) lacks documented inhibitory data against these specific phosphatase targets, rendering the 3-bromo substitution position a key determinant of this particular biological activity profile . The availability of quantitative Kᵢ and IC₅₀ values for the 3-bromo compound, versus the absence of such data for the para-substituted analog, provides a tangible procurement rationale for researchers requiring phosphatase inhibition data.

Alkaline phosphatase Ecto-5'-nucleotidase Enzyme inhibition Nucleotide metabolism

Dual PI3Kα/BRD4 Inhibition Profile

Beyond PI3Kα inhibition, 2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide also inhibits bromodomain-containing protein 4 (BRD4) with an IC₅₀ of 131 nM [1]. This dual PI3Kα (4.40 nM) / BRD4 (131 nM) inhibition profile is a quantitatively defined feature that distinguishes it from PI3Kα-selective inhibitors lacking bromodomain activity, as well as from BRD4-selective inhibitors that do not engage PI3Kα. The approximately 30-fold difference in potency between the two targets provides a measurable selectivity window that can be exploited in experimental designs requiring simultaneous modulation of kinase signaling and epigenetic readers. While the 4-bromophenyl regioisomer is commercially available , no BRD4 inhibition data has been reported for that analog, leaving the 3-bromo substitution as the only regioisomer with documented dual-target activity.

BRD4 inhibition Epigenetics Dual kinase-bromodomain inhibitor Cancer

Patent-Documented Lead Compound Status

2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide is explicitly disclosed as an exemplified compound in US Patent 11,279,703, appearing across multiple data tables (Tables 3.5, 5.4, 6.294, 6.308, and 6.324) with associated biological activity data [1]. This patent, assigned to Aptose Biosciences, covers substituted pyridine compounds as kinase and bromodomain inhibitors. In contrast, the 4-bromophenyl regioisomer (CAS 1340852-12-1) is not identified in this patent family, nor is it associated with comparable patent-protected activity data in public databases. The inclusion of the 3-bromo compound in a granted US patent with quantitative IC₅₀ data provides a level of structural and biological validation that the 4-bromo analog lacks. Additionally, related pyridine-sulfonamide patent activity from Genentech (US Patent 12,209,075) covering sodium channel inhibitors further demonstrates the broader pharmaceutical relevance of this chemotype, though the 3-bromophenylamino substitution pattern is specifically associated with the kinase/bromodomain inhibition space [2].

Patent-protected scaffold Kinase inhibitor Bromodomain inhibitor Intellectual property

Drug-Likeness and Physicochemical Parameters

The 3-bromophenyl regioisomer exhibits a computed LogP of 2.16–2.24 and a topological polar surface area (TPSA) of 85.08 Ų . While the 4-bromophenyl analog shares an identical molecular formula and molecular weight, the differing bromine substitution position alters the compound's electronic distribution and may influence solubility, permeability, and target binding geometry. Published computational LogP values for the 3-bromo compound (2.1647 at Fluorochem; 2.2351 at ChemScene) provide a narrow, consistent range that supports reliable ADME property predictions. The measured TPSA of 85.08 Ų falls within the favorable range for oral bioavailability (typically <140 Ų) and blood-brain barrier penetration (typically <90 Ų), suggesting potential CNS accessibility that may be relevant for MAO-B-targeted neurodegenerative disease applications.

Drug-likeness LogP TPSA ADME prediction Physicochemical properties

Research and Procurement Application Scenarios


PI3Kα-Focused Oncology Drug Discovery

Researchers developing PI3Kα inhibitors for oncology indications can utilize 2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide as a validated starting scaffold with documented nanomolar potency (IC₅₀ = 4.40 nM). The compound's explicit disclosure in US Patent 11,279,703 with associated biological data provides a structurally characterized lead that can serve as a reference standard for analog synthesis and SAR exploration. The 245-fold potency advantage over structurally related 5-bromo-2-chloro pyridine-3-sulfonamide enantiomers (IC₅₀ = 1.08–2.69 μM) establishes a clear performance benchmark against which newly synthesized derivatives can be measured [1].

MAO-B Inhibitor Studies in Neurodegenerative Disease

Investigators studying MAO-B as a therapeutic target in Parkinson's disease or other neurodegenerative conditions can leverage the compound's 30-fold selectivity for MAO-B (IC₅₀ = 33 nM) over MAO-A (IC₅₀ = 1,000 nM). This quantified isoform selectivity reduces the risk of off-target MAO-A-mediated effects that could confound phenotypic readouts in cellular or in vivo models. The favorable computed TPSA (85.08 Ų) suggests potential CNS penetration, supporting its use as a tool compound for target validation studies in brain-penetrant inhibitor development [2].

Dual PI3Kα/BRD4 Inhibitor Probe Studies

Cancer biologists exploring synergistic inhibition of kinase signaling and epigenetic regulation can employ this compound as a dual PI3Kα (IC₅₀ = 4.40 nM) / BRD4 (IC₅₀ = 131 nM) inhibitor. The documented dual-target activity profile enables researchers to investigate pathway crosstalk between PI3K/AKT/mTOR signaling and BRD4-mediated transcriptional programs without requiring combination treatment with two separate inhibitors. The 30-fold potency differential between the two targets provides a defined experimental window for dose-response studies aimed at dissecting the relative contributions of each target to observed cellular phenotypes [3].

Alkaline Phosphatase Assay Development

Biochemists developing alkaline phosphatase inhibition assays can utilize this compound as a reference inhibitor with a characterized Kᵢ of 200 nM against bovine intestinal alkaline phosphatase. The compound's >200-fold selectivity over ecto-5'-nucleotidase (IC₅₀ = 40,100 nM) makes it suitable for assay validation protocols where discrimination between nucleotide-metabolizing enzyme families is required. The established inhibition constants provide a quantitative benchmark for calibrating new assay platforms and validating screening hit thresholds [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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